molecular formula C16H20N4O2 B497205 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide CAS No. 927640-31-1

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497205
CAS No.: 927640-31-1
M. Wt: 300.36g/mol
InChI Key: KXZMONWEWKIPOJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the acetylphenyl group:

    Formation of the butanamide moiety: This can be accomplished by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetylphenyl group may enhance the compound’s binding affinity to its targets, while the butanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Biological Activity

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide (CAS No. 927640-31-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol. The compound features a triazole ring and an acetylphenyl moiety, which contribute to its biological activity.

PropertyValue
CAS Number927640-31-1
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine and suitable nitrile compounds.
  • Acetylation : The phenyl group undergoes acetylation using acetic anhydride or acetyl chloride.
  • Coupling Reaction : The acetylated phenyl and triazole intermediates are coupled using coupling agents like EDCI in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that compounds containing triazole groups exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example:

  • Case Study 1 : A study investigated the compound's effects on human cancer cell lines (e.g., HeLa and MCF7). Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent cytotoxicity.
  • Case Study 2 : Another research focused on the mechanism of action, revealing that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may coordinate with metal ions in enzymes, inhibiting their activity.
  • Receptor Binding : The acetylphenyl group can engage in hydrophobic interactions with various receptors, modulating their function.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds to optimize their biological properties. For instance:

CompoundBiological ActivityIC50 Value (µM)
N-(4-acetylphenyl)-3-(3,5-dimethyltriazole)Antimicrobial12.5
N-(4-acetylphenyl)-3-(triazole)Anticancer (HeLa cells)15.0

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(20-13(4)17-12(3)19-20)9-16(22)18-15-7-5-14(6-8-15)11(2)21/h5-8,10H,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZMONWEWKIPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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